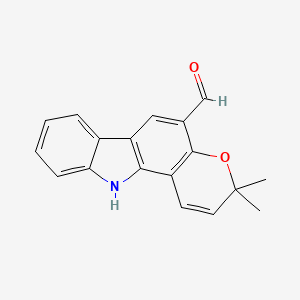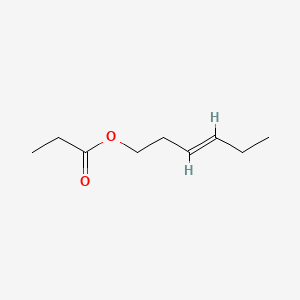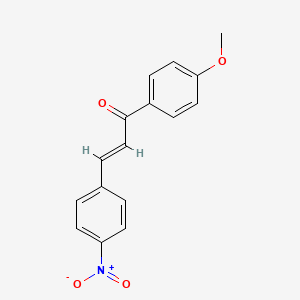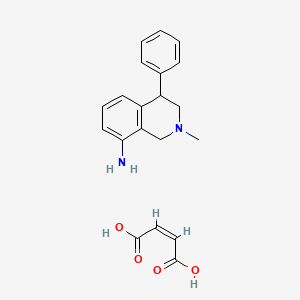
N-(3-Methoxy-benzyl)-guanidine
Overview
Description
N-(3-Methoxy-benzyl)-guanidine, also known as MBG, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Catalysis and Synthesis
- Bicyclic guanidine-catalyzed asymmetric Michael additions : N-benzylic α-branched succinimides, similar to N-(3-Methoxy-benzyl)-guanidine, have been used in bicyclic guanidine-catalyzed Michael addition reactions. These reactions produce oxindole derivatives with a quaternary carbon chiral center at the 3-position with high yields and selectivity (Li et al., 2012).
Antimicrobial and Antioxidant Activities
- Benzothiazolyl guanidinyl derivatives : Compounds containing guanidine groups, similar to N-(3-Methoxy-benzyl)-guanidine, have shown significant antimicrobial and antioxidant activities. These derivatives exhibit moderate to potent activity against various microorganisms and have notable antioxidant properties (Bhat et al., 2017).
Radiotherapeutic Applications
- Synthesis of radiotherapeutic analogues : Analogues of N-(3-Methoxy-benzyl)-guanidine, such as Meta-iodo benzyl guanidine (MIBG), have been used in the diagnosis and therapy of various tumors. These analogues can be radiolabeled for scanning and treatment purposes (Poursharifi & Shahi, 2015).
Ligand Synthesis in Organometallic Chemistry
- Guanidinate ligands in organometallic complexes : Guanidine derivatives, including those structurally related to N-(3-Methoxy-benzyl)-guanidine, have been utilized in the synthesis of organometallic complexes. These complexes have applications in catalysis and material science (Elorriaga et al., 2012).
DNA/Protein Binding and Cytotoxicity
- Copper(II) complexes with guanidine ligands : N-(3-Methoxy-benzyl)-guanidine analogues have been explored as ligands in copper(II) complexes. These complexes show significant DNA and protein binding properties and cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy (Jeyalakshmi et al., 2014).
properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-8-4-2-3-7(5-8)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNFFQZOYSMLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428336 | |
| Record name | N-(3-Methoxy-benzyl)-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxy-benzyl)-guanidine | |
CAS RN |
46228-51-7 | |
| Record name | N-(3-Methoxy-benzyl)-guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)
![3-[1-(3-Phenylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B1624102.png)
![2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester](/img/structure/B1624109.png)


![3-(1H-Benzo[d]imidazol-1-yl)aniline](/img/structure/B1624113.png)





![2-[(E)-3,3,3-trichloroprop-1-enyl]quinoxaline](/img/structure/B1624119.png)

